4-chloro-N-(3,5-difluorophenyl)benzamide
Description
4-Chloro-N-(3,5-difluorophenyl)benzamide is a substituted benzamide derivative characterized by a chloro group at the para position of the benzamide ring and a 3,5-difluorophenyl moiety attached via an amide linkage.
Properties
IUPAC Name |
4-chloro-N-(3,5-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-10(15)5-11(16)7-12/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSJMLIOTMEWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,5-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-(3,5-difluorophenyl)benzamide serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it valuable in drug development.
- Potential Therapeutic Effects :
- Investigated for its anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
- Shows promise in treating infections due to its antimicrobial properties.
Biological Studies
The compound is studied for its interactions with biological molecules, particularly enzymes and receptors. Its mechanism of action often involves:
- Enzyme Inhibition : It can inhibit key enzymes such as dihydrofolate reductase (DHFR), crucial in folate metabolism.
- Antimicrobial Activity : Research indicates that the compound may disrupt essential microbial processes, contributing to its effectiveness against resistant strains.
Materials Science
In addition to its biological applications, this compound is utilized in materials science for developing advanced materials with specific properties:
- Polymers and Coatings : Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing their performance characteristics.
Case Studies
Several studies have documented the biological efficacy of this compound:
-
In Vitro Studies :
- A study demonstrated that concentrations ranging from 10 to 50 µM significantly reduced cell viability in various cancer cell lines.
- IC50 values varied depending on the cell line, indicating selective potency against specific targets.
-
Mechanistic Insights :
- Molecular docking simulations revealed effective binding to active sites of target enzymes, suggesting a competitive inhibition mechanism.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
| Compound Name | Substituents on Benzamide Ring | Substituents on Aryl Group | Key Structural Features |
|---|---|---|---|
| 4-Chloro-N-(3,5-difluorophenyl)benzamide | Cl (para) | 3,5-diF | Electron-withdrawing Cl and F groups |
| 4-Chloro-N-(3,5-dimethylphenyl)benzamide | Cl (para) | 3,5-diCH₃ | Electron-donating methyl groups |
| 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide | 2,6-diF | 3,5-diF | Fully fluorinated benzamide core |
| 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) | Cl (para) | 3-F-benzyl + thiourea | Thiourea linker for coordination |
| Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide) | Cl (para) | Cyanoethoxymethyl | Polar cyanoethoxy group |
Key Insights :
- Thiourea Derivatives : Compounds like L1 incorporate thiourea linkers, enabling metal coordination in catalytic applications (e.g., Suzuki coupling), a feature absent in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) | Stability |
|---|---|---|---|---|
| This compound | 282.67* | Not reported | ~3.5 (estimated) | High (halogenated) |
| 4-Chloro-N-(3,5-dimethylphenyl)benzamide | 274.75 | Not reported | ~4.2 | Moderate |
| 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide | 310.20 | Not reported | ~3.0 | High (fluorinated) |
| Zarilamid | 238.68 | Not reported | ~2.8 | Moderate |
Key Insights :
- Stability: Fluorine’s strong C-F bond contributes to higher thermal and oxidative stability compared to non-halogenated derivatives .
Biological Activity
4-chloro-N-(3,5-difluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H10ClF2N
- Molecular Weight : 265.67 g/mol
The presence of the chloro and difluorophenyl groups enhances its stability and reactivity, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group in similar compounds has been shown to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and difluorophenyl groups contribute to the compound's overall stability and reactivity, influencing its interaction with enzymes and receptors .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on structure-activity relationships found that derivatives of benzamide exhibited significant cytotoxicity against various cancer cell lines, including HL-60 cells. The presence of halogen substituents such as chlorine and fluorine was noted to enhance anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzamide structure can significantly influence biological activity. For instance, the introduction of different halogen substituents has been linked to improved potency against cancer cells. The following table summarizes findings from various studies on related compounds:
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Cl, F | 50-100 | Anticancer |
| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | Cl | 30 | NF-kB inhibition |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | CF3 | 15 | Cytotoxicity |
Case Studies
- Antiviral Activity : A study demonstrated that derivatives of this compound displayed antiviral properties against HIV-1. The presence of fluorine substituents was found to enhance interactions with hydrophobic amino acids in viral proteins, improving antiviral efficacy .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit cholinesterase enzymes relevant in Alzheimer’s disease treatment. The results showed promising IC50 values indicating potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
